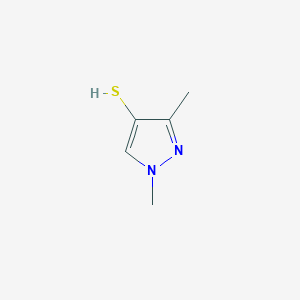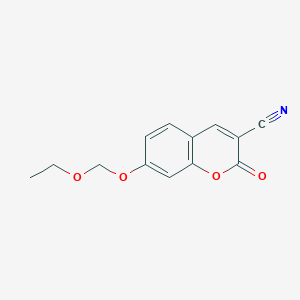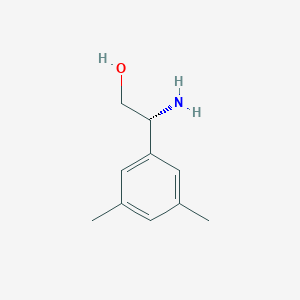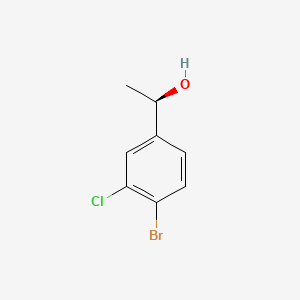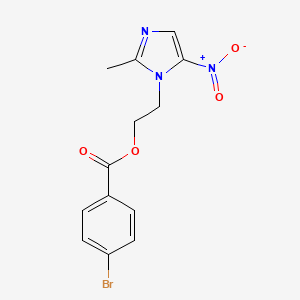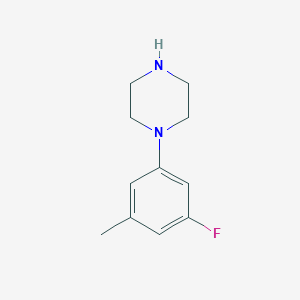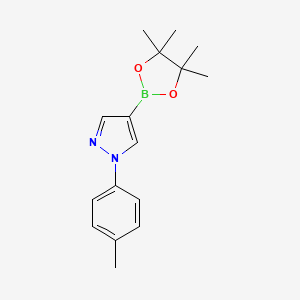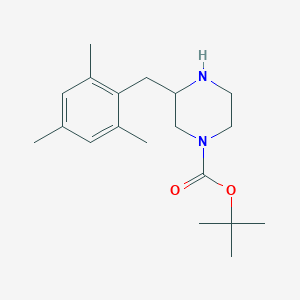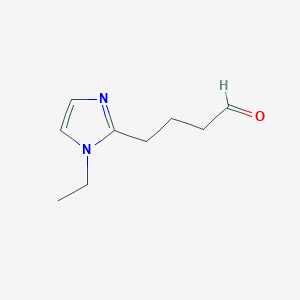
4-(1-Ethyl-1h-imidazol-2-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1h-imidazol-2-yl)butanal is a chemical compound that features an imidazole ring substituted with an ethyl group at the 1-position and a butanal group at the 4-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis protocols that ensure high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Ethyl-1h-imidazol-2-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1h-imidazol-2-yl)butanol.
Substitution: Various alkyl or aryl-substituted imidazole derivatives.
Applications De Recherche Scientifique
4-(1-Ethyl-1h-imidazol-2-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butanal involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
- 4-(1-Methyl-1h-imidazol-2-yl)butanal
- 4-(1-Propyl-1h-imidazol-2-yl)butanal
- 4-(1-Butyl-1h-imidazol-2-yl)butanal
Comparison: 4-(1-Ethyl-1h-imidazol-2-yl)butanal is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications. In contrast, other similar compounds with different alkyl groups may exhibit variations in their properties and applications .
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-(1-ethylimidazol-2-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-2-11-7-6-10-9(11)5-3-4-8-12/h6-8H,2-5H2,1H3 |
Clé InChI |
GGULMRLUTQQWIF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
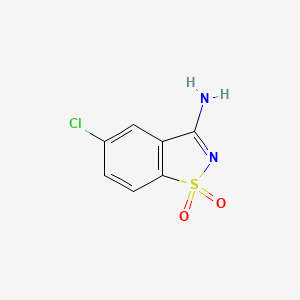
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)
